Einecs 269-100-1

Description

Contextualization of 1-Propanesulfonic acid, 2-methyl-, 2-[[1-oxo-3-[(.gamma.-.omega.-perfluoro- C4-16- alkyl)thio]propyl]amino] derivs., sodium salts within the PFAS Landscape

The compound Einecs 269-100-1 falls under the broad umbrella of PFAS and is specifically classified as a perfluoroalkyl sulfonate derivative. Its chemical structure contains a perfluorinated alkyl chain of variable length (C4-16), a thioether linkage (-S-), and a sulfonated hydrophilic group, identifying it as a fluorinated surfactant. rsc.orgresearchgate.net Surfactants, or surface-active agents, reduce surface tension and are valuable in a wide array of industrial applications.

This particular substance has been noted for its use in various industrial and commercial products. For instance, it has been identified for use in adhesives and as a component in fire-extinguishing agents. epa.govfederalregister.gov Its function as a surfactant makes it suitable for applications requiring wetting, spreading, and leveling properties, such as in coatings and plastics. beilstein-journals.org The inclusion of a thioether group in its structure is a notable feature, distinguishing it from some of the more commonly discussed PFAS like PFOA and PFOS.

The U.S. Environmental Protection Agency (EPA) has included this chemical in its regulations under the Toxic Substances Control Act (TSCA), specifically in the context of Significant New Use Rules (SNURs) for long-chain perfluoroalkyl carboxylate and perfluoroalkyl sulfonate chemical substances. federalregister.govregulations.govepa.gov This indicates regulatory attention to its potential environmental and health implications.

Historical Perspective of Fluorinated Alkyl Sulfonate Chemistry and its Evolution

The development of fluorinated surfactants is rooted in the broader history of fluorine chemistry, which saw significant advancements in the mid-20th century. manufacturingdive.com The discovery of the unique properties of organofluorine compounds led to the development of various industrial applications.

Two primary manufacturing processes have been central to the production of many PFAS, including fluorinated alkyl sulfonates: electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.org ECF, a process historically used by companies like 3M, involves the substitution of hydrogen atoms with fluorine atoms using an electric current. 20.210.105 This process can result in a mixture of linear and branched isomers. Telomerization, on the other hand, creates linear chains of a defined length.

The chemistry of fluorinated alkyl sulfonates has evolved over time, partly in response to growing environmental concerns. Initially, long-chain PFAS, such as those with eight or more carbons (like PFOS), were widely produced and used. However, due to their persistence, bioaccumulation potential, and documented presence in the environment and biota, major manufacturers began to phase out long-chain PFAS in the early 2000s. acs.org This led to a shift towards the development and use of shorter-chain PFAS and other alternatives, under the assumption that they might be less persistent and bioaccumulative. pcimag.com The compound this compound, with its variable perfluoroalkyl chain length of C4-16, spans both the historical long-chain and more recent shorter-chain categories. rsc.org

The presence of a sulfur-containing functional group, such as in sulfonates and thioethers, is a key aspect of the chemistry of this subclass of PFAS. The degradation of such compounds in the environment is a subject of ongoing research, with studies investigating the potential for desulfonation and other transformation pathways under various conditions. rsc.orgacs.org

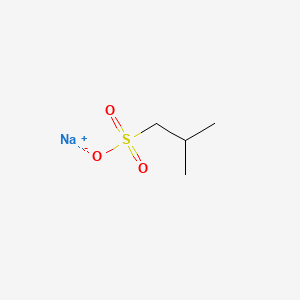

Structure

3D Structure of Parent

Properties

CAS No. |

68187-47-3 |

|---|---|

Molecular Formula |

C4H9NaO3S |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

sodium;2-methylpropane-1-sulfonate |

InChI |

InChI=1S/C4H10O3S.Na/c1-4(2)3-8(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);/q;+1/p-1 |

InChI Key |

MKAXISKDFRQLBH-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways of 1-Propanesulfonic acid, 2-methyl-, 2-[[1-oxo-3-[(.gamma.-.omega.-perfluoro- C4-16- alkyl)thio]propyl]amino] derivs., sodium salts

The synthesis of this complex fluorinated sulfonate is not a trivial process and typically involves a multi-step approach. The key reaction in forming the final molecule is a nucleophilic addition, specifically aza-Michael addition, which is a well-established method for forming carbon-nitrogen bonds.

A plausible and widely utilized synthetic route for this class of compounds involves the reaction between a perfluoroalkyl thiol and an unsaturated amide precursor. The most probable precursor for the main chain of the target molecule is 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), or its sodium salt. The synthesis can be envisioned as the base-catalyzed addition of a γ-ω-perfluoro-C4-16-alkylthiol to the double bond of the acrylamide moiety of AMPS.

The general reaction scheme can be outlined as follows:

Preparation of the Precursors: This involves the synthesis of the two key reactants: the perfluoroalkyl thiol and the 2-acrylamido-2-methyl-1-propanesulfonic acid.

Michael Addition: The perfluoroalkyl thiol is then reacted with AMPS in the presence of a suitable base catalyst. The thiol acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated amide system in AMPS.

Neutralization and Isolation: The resulting product is then neutralized with a sodium base, such as sodium hydroxide, to form the final sodium salt, which is then isolated and purified.

The reaction conditions for the Michael addition are crucial for achieving high yields and purity. The choice of solvent, temperature, and catalyst can significantly influence the outcome of the reaction.

| Reaction Step | Reactants | Typical Conditions | Product |

| Precursor Synthesis 1 | Perfluoroalkyl iodide, sulfur source | Varies depending on specific method | γ-ω-perfluoro- C4-16- alkylthiol |

| Precursor Synthesis 2 | Isobutylene, acrylonitrile, oleum | Ritter reaction conditions | 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) |

| Michael Addition | γ-ω-perfluoro- C4-16- alkylthiol, AMPS | Base catalyst (e.g., triethylamine), polar aprotic solvent, room temperature | 1-Propanesulfonic acid, 2-methyl-, 2-[[1-oxo-3-[(.gamma.-.omega.-perfluoro- C4-16- alkyl)thio]propyl]amino] deriv. |

| Neutralization | Acidic product from Michael addition, Sodium Hydroxide | Aqueous or alcoholic solution | 1-Propanesulfonic acid, 2-methyl-, 2-[[1-oxo-3-[(.gamma.-.omega.-perfluoro- C4-16- alkyl)thio]propyl]amino] derivs., sodium salts |

Precursor Chemistry and Derivatization Strategies of Fluorinated Sulfonates

The properties of the final fluorinated sulfonate surfactant are heavily dependent on the structure of its precursors.

Perfluoroalkyl Thiols (γ-ω-perfluoro- C4-16- alkylthiols): These are the source of the hydrophobic and oleophobic properties of the surfactant. The length of the perfluoroalkyl chain (C4 to C16) is a critical parameter that influences the surface activity and other physicochemical properties of the final product. The synthesis of these thiols can be achieved through various methods, including the reaction of perfluoroalkyl iodides with a sulfur source like sodium thiosulfate followed by reduction, or the addition of hydrogen sulfide to perfluoroalkenes.

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS): This precursor provides the hydrophilic sulfonate group and the reactive acrylamide moiety. AMPS is a commercially available monomer, but it can also be synthesized via the Ritter reaction, which involves the reaction of isobutylene with acrylonitrile in the presence of oleum or sulfuric acid.

Derivatization Strategies:

Derivatization of fluorinated sulfonates allows for the fine-tuning of their properties for specific applications. Common derivatization strategies include:

Varying the Perfluoroalkyl Chain Length: As mentioned, the length of the perfluoroalkyl group can be varied to control the hydrophobicity and surface tension reducing capabilities of the surfactant.

Modification of the Sulfonate Group: The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonyl fluorides, which can then be further reacted to introduce different functionalities. For instance, reaction with amines can lead to the formation of sulfonamides.

Introduction of Ether Linkages: Incorporating ether linkages within the fluorinated chain can improve the flexibility and solubility of the surfactant molecule.

Polymerization and Copolymerization Involving Related Sulfonate Monomers

While there is no direct evidence in the reviewed literature of the polymerization of Einecs 269-100-1 itself, its structural similarity to 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) suggests that it could potentially act as a monomer or comonomer in polymerization reactions. AMPS is a well-studied monomer known to undergo both free-radical and controlled radical polymerization.

Homopolymerization of AMPS: Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) is a polyelectrolyte with interesting properties such as high hydrophilicity, thermal stability, and responsiveness to pH and salt concentration. It is typically synthesized by free-radical polymerization in aqueous solution using initiators like potassium persulfate.

Controlled Radical Polymerization of AMPS: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize well-defined PAMPS with controlled molecular weights and narrow molecular weight distributions. mdpi.com These controlled polymerization techniques offer precise control over the polymer architecture, allowing for the synthesis of block copolymers and other complex structures. nih.gov

Copolymerization of AMPS: AMPS can be copolymerized with a variety of other monomers to create copolymers with a wide range of properties. For example, copolymerization with hydrophobic monomers can lead to the formation of amphiphilic copolymers that can self-assemble in solution.

The presence of the bulky and hydrophobic perfluoroalkylthio side chain in this compound would likely influence its polymerization behavior. It could potentially act as a surfmer (a surface-active monomer), participating in emulsion polymerization processes to create stable latexes.

| Polymerization Technique | Monomer(s) | Key Features | Potential Polymer Architecture |

| Free-Radical Polymerization | AMPS | Simple, robust, broad molecular weight distribution | Linear homopolymers and copolymers |

| ATRP | AMPS, other vinyl monomers | Controlled molecular weight, narrow polydispersity, requires catalyst | Well-defined homopolymers, block copolymers, graft copolymers |

| RAFT | AMPS, other vinyl monomers | Controlled molecular weight, narrow polydispersity, versatile | Well-defined homopolymers, block copolymers, star polymers |

Advanced Chemical Modification Techniques for Fluorinated Sulfonates

Beyond simple derivatization, advanced chemical modification techniques can be employed to further tailor the properties of fluorinated sulfonates and polymers derived from them.

Post-polymerization Modification: This strategy involves the chemical modification of a pre-existing polymer. For instance, a polymer containing reactive groups could be synthesized and then functionalized with a fluorinated sulfonate moiety. This approach allows for the introduction of the fluorinated group at specific locations along the polymer chain. For example, polymers with pendant epoxy or hydroxyl groups could be reacted with a precursor of the target molecule.

Click Chemistry: Reactions that fall under the umbrella of "click chemistry," such as the thiol-ene reaction, offer efficient and highly selective methods for modifying polymers. A polymer with pendant alkene groups could be readily functionalized with a thiol-containing fluorinated sulfonate via a radical-mediated or base-catalyzed thiol-ene reaction.

Surface Modification: For applications where surface properties are paramount, the fluorinated sulfonate can be grafted onto the surface of a material. This can be achieved through techniques like plasma polymerization or by chemically anchoring the molecule to a functionalized surface. This approach is particularly useful for creating surfaces with low surface energy, and water and oil repellency.

Development of Block Copolymers: By utilizing controlled radical polymerization techniques, it is possible to synthesize block copolymers where one block is composed of the fluorinated sulfonate monomer and the other block has different properties (e.g., hydrophilicity, biocompatibility). These block copolymers can self-assemble into well-defined nanostructures, which can be exploited in various applications. nih.gov

Environmental Behavior and Biogeochemical Cycling

Degradation Pathways and Transformation Products of 1-Propanesulfonic acid, 2-methyl-, 2-[[1-oxo-3-[(.gamma.-.omega.-perfluoro- C4-16- alkyl)thio]propyl]amino] derivs., sodium salts

Formation of Terminal Perfluoroalkyl Carboxylic Acids (PFCAs) and Perfluoroalkylsulfonic Acids (PFSAs)

6:2 Fluorotelomer Alcohol (6:2 FTOH) is a recognized precursor to perfluoroalkyl carboxylic acids (PFCAs) through various environmental degradation processes. utoronto.carsc.org The transformation of 6:2 FTOH does not, however, lead to the formation of perfluoroalkylsulfonic acids (PFSAs). The degradation of 6:2 FTOH can occur through biotic and abiotic pathways in different environmental matrices, including the atmosphere, soil, and aquatic systems. rsc.org

The biotransformation of 6:2 FTOH is a complex process involving multiple intermediate products. rsc.org A primary pathway involves the oxidation of the alcohol group to form 6:2 fluorotelomer carboxylic acid (6:2 FTCA) and subsequently 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA). utoronto.caresearchgate.net Further degradation can lead to the formation of shorter-chain PFCAs.

Key terminal PFCAs formed from the degradation of 6:2 FTOH include:

Perfluorohexanoic acid (PFHxA)

Perfluoropentanoic acid (PFPeA)

Perfluorobutanoic acid (PFBA)

Studies have shown that the yields of these terminal PFCAs can vary depending on the environmental conditions and the microbial communities present. For instance, in aerobic composting of sewage sludge, 6:2 FTOH was found to degrade into PFHxA, PFPeA, and PFBA, among other products. researchgate.net In a study using the white-rot fungus Phanerochaete chrysosporium, the combined molar yield of PFPeA and PFHxA was 5.9% after a 28-day incubation. acs.orgnih.gov Another key transformation product is the 5:3 polyfluorinated acid (5:3 FTCA), which can be more abundant than the terminal PFCAs in some fungal degradation pathways. acs.orgnih.govresearchgate.net

The degradation pathways are influenced by the specific microorganisms involved. Bacterial degradation often results in a higher proportion of PFCAs compared to fungal pathways, which may favor the formation of polyfluorinated intermediates like 5:3 FTCA. researchgate.net For example, in activated sludge, PFHxA and PFPeA are major non-volatile transformation products. researchgate.net

The table below summarizes the major degradation products of 6:2 FTOH and their observed formation yields in different studies.

| Degradation Product | Abbreviation | Formation Yield (mol%) | Matrix/Organism | Reference |

|---|---|---|---|---|

| Perfluorohexanoic acid | PFHxA | 2.34% | Soybean-solution system | nih.govx-mol.net |

| Perfluoropentanoic acid | PFPeA | 0.58% | Soybean-solution system | nih.govx-mol.net |

| 5:3 Fluorotelomer carboxylic acid | 5:3 FTCA | 32-43% | Phanerochaete chrysosporium | acs.orgnih.govresearchgate.net |

| Perfluorohexanoic acid | PFHxA | Combined 5.9% | Phanerochaete chrysosporium | acs.orgnih.govresearchgate.net |

| Perfluoropentanoic acid | PFPeA | |||

| Perfluorohexanoic acid | PFHxA | 3.0% | Soil and Maize Shoot | nih.gov |

| Perfluoropentanoic acid | PFPeA | 2.6% | Soil and Maize Shoot | nih.gov |

| Perfluorobutanoic acid | PFBA | 0.4% | Soil and Maize Shoot | nih.gov |

Occurrence in Environmental Compartments

As a result of its use in various industrial and commercial products, 6:2 FTOH is widely detected in different environmental compartments, including air, water, soil, and biota. researchgate.netcswab.org Its volatility allows for long-range atmospheric transport, leading to its presence even in remote regions. mst.dk

Air: 6:2 FTOH is frequently detected in both indoor and outdoor air. In a study of North Carolina homes, indoor air concentrations of 6:2 FTOH ranged from 1.8 to 49 ng/m³. nih.gov Outdoor air concentrations are generally lower. For example, in air samples from Dhaka, Bangladesh, 6:2 FTOH was the most frequently detected neutral PFAS, with concentrations up to 70 ng/m³. oup.com In a study across several European sites, gas-phase concentrations of 6:2 FTOH in ambient air ranged from 5 to 189 pg/m³. mst.dk

Water: 6:2 FTOH has been detected in various water bodies. In the same study in Dhaka, Bangladesh, surface water concentrations of 6:2 FTOH ranged from 1.3 to 11 ng/L. oup.com Its presence in water can be a result of atmospheric deposition as well as direct and indirect discharges.

Soil and Sludge: The application of biosolids from wastewater treatment plants to land is a potential source of 6:2 FTOH in soils. rsc.org Studies have detected 6:2 FTOH in biosolids-amended soils. researchgate.net In sludge, it can undergo biotransformation, but a fraction may persist and be introduced into the terrestrial environment. pops.int

Biota: 6:2 FTOH can be taken up by plants and other organisms. Studies on soybean plants have shown that they can take up 6:2 FTOH and metabolize it into various products, including PFHxA and PFPeA. nih.govx-mol.net Its presence has also been noted in various food products, particularly those with food-contact materials containing PFAS, with concentrations in some eco-friendly paper tableware reaching up to 1110 ng/g. acs.org While data on the bioaccumulation in fish for 6:2 FTOH is less extensive than for its degradation products, the detection of its metabolites in wildlife indicates exposure and uptake. eurofins.se

The following table presents a summary of reported concentrations of 6:2 FTOH in different environmental compartments.

| Environmental Compartment | Location | Concentration Range | Reference |

|---|---|---|---|

| Indoor Air | North Carolina, USA | 1.8 - 49 ng/m³ | nih.gov |

| Outdoor Air | Dhaka, Bangladesh | <IDL - 70 ng/m³ | oup.com |

| Outdoor Air (Gas Phase) | Europe (various sites) | 5 - 189 pg/m³ | mst.dk |

| Outdoor Air (Gas Phase) | Arctic | <1.1 - 5.98 pg/m³ | mst.dk |

| Surface Water | Dhaka, Bangladesh | 1.3 - 11 ng/L | oup.com |

| Food-Contact Material (Paper Tableware) | Global | <0.60 - 1110 ng/g | acs.org |

| Biosolids-Amended Soil | Not specified | 1.74 - 57.4 µg/kg (dw) | researchgate.net |

Material Science and Engineering Applications

Role of Fluorinated Alkyl Sulfonates in Advanced Materials Development

Fluorinated alkyl sulfonates, including Einecs 269-100-1, play a significant role in the development of advanced materials due to their unique properties. The presence of the highly stable carbon-fluorine bond imparts exceptional thermal and chemical resistance to these compounds. federalregister.gov In the realm of advanced materials, these surfactants are utilized to modify surface properties, enhance performance under extreme conditions, and enable the creation of materials with novel functionalities.

The primary contribution of these sulfonates lies in their ability to dramatically lower the surface tension of liquids, a property that is crucial in the formulation and processing of various advanced materials. surfactant.top This allows for improved wetting and spreading of coatings, adhesives, and polymers on various substrates, leading to more uniform and defect-free materials.

Key Properties of Fluorinated Alkyl Sulfonates Contributing to Advanced Materials:

| Property | Description | Implication in Materials Science |

| Low Surface Tension | Capable of reducing the surface tension of aqueous solutions to very low levels. | Enhances wetting, spreading, and leveling of coatings and adhesives. |

| High Thermal Stability | The carbon-fluorine bond is exceptionally strong, leading to high resistance to heat. | Allows for use in high-temperature processing of materials. |

| High Chemical Stability | Resistant to acids, bases, and oxidizing agents. | Suitable for applications in harsh chemical environments. |

| Hydrophobicity & Oleophobicity | The fluorinated tail repels both water and oil. | Imparts stain and soil resistance to treated materials. |

Application in Surface Chemistry and Coatings

In the field of surface chemistry, this compound functions as a high-performance surfactant. Its application in coatings is aimed at improving the wetting of substrates, especially those with low surface energy, and ensuring a uniform film formation. mecenvironmental.com The addition of small quantities of this fluorinated surfactant can significantly enhance the flow and leveling of paints and coatings, preventing surface defects. mecenvironmental.com

When incorporated into a coating formulation, the fluorinated alkyl chains of the surfactant molecules migrate to the surface, creating a low-energy film that provides water and oil repellency. This is particularly valuable for protective coatings designed to resist staining and environmental damage. According to regulations from the U.S. Environmental Protection Agency (EPA), this chemical is noted for its use in surface coatings, although specific formulations are proprietary. federalregister.govepa.gov

Utilization in Polymer Science

The utilization of fluorinated surfactants like this compound in polymer science is primarily as a processing aid and a performance-enhancing additive. In emulsion polymerization, these surfactants can be used as emulsifiers to stabilize the polymer latex. Their high efficiency allows for their use at very low concentrations.

While specific details on the use of this compound in polymerization are not extensively documented in publicly available research, the general class of fluorinated surfactants is known to be employed in the synthesis of fluoropolymers. These polymers are critical in a wide range of high-performance applications, from electronics to aerospace, due to their excellent chemical resistance, low friction, and high-temperature stability. europa.eu

Integration into Specialized Industrial Processes

This compound has been identified for use in specialized industrial processes where its unique surfactant properties are essential. Regulatory documents from the U.S. EPA specifically mention its application in adhesives and as a component in fire-extinguishing agents. epa.govecfr.gov

In adhesives, the addition of this compound can improve the wetting of the substrate, leading to stronger and more reliable bonds. ecfr.gov Its ability to reduce surface tension ensures that the adhesive can penetrate into small crevices and form a continuous bond line.

As a component in fire-extinguishing foams, fluorinated surfactants like this compound are crucial for creating a stable foam blanket that can effectively suppress flammable liquid fires. mecenvironmental.com The surfactant lowers the surface tension of the water, allowing it to spread rapidly over the fuel surface, cutting off the oxygen supply and cooling the fuel.

Identified Industrial Applications of this compound:

| Industrial Sector | Specific Application | Function of this compound |

| Adhesives Manufacturing | Formulation of high-performance adhesives. ecfr.gov | Wetting agent, surface tension reducer. |

| Fire Safety | Component in fire-extinguishing foams. epa.gov | Foam stabilizer, spreading agent. |

Analytical Chemistry and Method Development

Extraction and Sample Preparation Techniques for Fluorinated Sulfonate Analysis

The accurate analysis of fluorinated sulfonates like Einecs 269-100-1 from various environmental and product matrices is critically dependent on effective extraction and sample preparation. Solid Phase Extraction (SPE) is a widely adopted and robust technique for the pre-concentration of these analytes, particularly from aqueous samples. echemportal.org

Weak anion exchange (WAX) cartridges, such as the Oasis WAX, have demonstrated high efficacy in retaining and isolating fluorinated sulfonates. molybdenumconsortium.orgchemradar.com The recovery and performance of SPE can be influenced by sample characteristics. For instance, both salinity and the total organic carbon content in a sample can impair the extraction efficiency to varying degrees depending on the specific analyte. molybdenumconsortium.orgchemradar.com For consumer products, which may contain fluoropolymer-based materials, liquid extraction methods are essential. The pH of the extraction solvent is a critical parameter, with both alkaline and acidic conditions being investigated to optimize the extraction of different types of PFAS. ifrafragrance.org

Beyond SPE, other techniques such as liquid-liquid extraction (LLE) and alkaline digestion are employed, especially for more complex solid matrices. flashpointsrl.com For example, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup, has been successfully applied to food matrices. flashpointsrl.com Given the UVCB nature of this compound, with its variable perfluoroalkyl chain lengths (C4-C16), extraction methods must be robust enough to handle a wide range of physicochemical properties within a single sample.

| Extraction Technique | Matrix | Key Parameters/Sorbents | Reported Recoveries | Reference(s) |

| Solid Phase Extraction (SPE) | Groundwater, Surface Water | Oasis WAX cartridges | 86% to 125% for various sulfonates | molybdenumconsortium.orgchemradar.com |

| Solid Phase Extraction (SPE) | Aqueous solutions | ODS-C18 cartridges | Pre-concentration improves detection limits significantly | echemportal.org |

| Liquid-Liquid Extraction | Fish Tissue | Sonication with solvent | 90% for PFOS | europa.eu |

| QuEChERS | Agri-Food Products | Acetonitrile, MgSO₄, ENV SPE Bulk Sorbent | 90.6–101.2% for PFOS | flashpointsrl.com |

| pH-dependent Liquid Extraction | Consumer Products | Alkaline and Acidic Solvents | Method dependent on product type (textile vs. paper) | ifrafragrance.org |

Chromatographic Separation Methods

Chromatography is the cornerstone for separating the complex components of fluorinated sulfonate mixtures prior to their detection. Liquid chromatography (LC) is the most prevalent technique, almost invariably paired with mass spectrometry.

High-performance liquid chromatography (HPLC) using reversed-phase columns, such as C18, provides good resolution for separating perfluoroalkyl substances. echemportal.org The separation is typically based on the length of the fluorinated carbon chain, with shorter-chain compounds eluting before longer-chain ones. echemportal.org For instance, a mixture of perfluorobutanesulfonate (B13733166) (PFBS), perfluorooctanoic acid (PFOA), and perfluorooctane (B1214571) sulfonate (PFOS) can be successfully separated on a C18 column, eluting in order of increasing molecular weight and carbon chain length. echemportal.org

Ion chromatography is an emerging and promising technique for the analysis of anionic perfluoroalkyl substances in water. eqgest.com A novel cationic stationary phase composed of a resorcinarene (B1253557) bound to arginine has been shown to separate various perfluoroalkyl sulfonates and carboxylates. eqgest.com

For chiral PFAS, which can exist as different enantiomers, supercritical fluid chromatography (SFC) has emerged as a powerful separation tool. An SFC method using a Chiralpak QN-AX column has been established for the enantioseparation of perfluoro-1-methylheptane sulfonate, demonstrating the technique's potential for resolving isomeric complexity. Gas chromatography (GC) is also utilized, though it often requires a derivatization step to make the non-volatile sulfonates amenable to GC analysis.

| Chromatographic Method | Stationary Phase (Column) | Mobile Phase/Conditions | Analytes Separated | Reference(s) |

| HPLC | Reversed-phase C18 | Boric acid and acetonitrile | PFBS, PFOA, PFOS | echemportal.org |

| Ion Chromatography | Cationic resorcinarene-arginine | NaOH gradient | Perfluorinated acids and sulfonates | eqgest.com |

| Supercritical Fluid Chromatography (SFC) | Chiralpak QN-AX | CO₂ / 2-propanol | Chiral isomers of PFOS | |

| Gas Chromatography (GC-MS) | ZB-35 / Rtx-35 | Temperature gradient | Isomers of PFOA and other PFCAs |

Spectroscopic and Mass Spectrometric Identification and Quantification

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the definitive technique for the sensitive and selective identification and quantification of fluorinated sulfonates. europa.eu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the method of choice due to its high sensitivity and specificity, which allows for the measurement of these compounds at very low concentrations in complex matrices. europa.eueuropa.eu Isotope dilution, using 13C-labeled internal standards, is often employed to ensure accurate quantification. europa.eu

High-resolution mass spectrometry (HRMS) is a powerful tool for non-targeted analysis, which is particularly valuable for identifying the various constituents within a complex UVCB substance like this compound. The high mass accuracy of HRMS for both precursor and fragment ions allows for the elucidation of potential structures of new or uncharacterized PFAS.

Differential mobility spectrometry (DMS), a form of ion mobility spectrometry, can be coupled with MS to provide an additional dimension of separation. High-resolution DMS-MS has been used to separate linear and branched isomers of PFOS and PFOA in milliseconds, a task that is challenging for chromatography alone.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 19F NMR, is a powerful technique for structural characterization. It provides detailed information about the chemical environment of the fluorine atoms, making it possible to distinguish between different isomers, such as linear and branched forms of PFOS. echemportal.org

| Technique | Application | Key Findings / Detection Limits | Reference(s) |

| LC-MS/MS | Quantification in groundwater | MDL for PFHxS: 0.15 µg/L | europa.eu |

| LC-MS/MS | Quantification in fish tissue | LOD for PFOS: 0.04 ng/g | europa.eu |

| HRMS | Non-targeted analysis | Identification of emerging PFAS in complex samples | |

| DMS-MS | Isomer separation | Rapid (millisecond) separation of linear and branched PFAS isomers | |

| 19F NMR | Structural characterization | Confirmation of branched PFOS isomers in commercial standards | echemportal.org |

Development of Novel Analytical Approaches for Complex Fluorinated Compounds

The complexity and expanding scope of fluorinated compounds like this compound drive the continuous development of novel analytical methods. A significant area of research is the analysis of ultra-hydrophilic PFAS, which are challenging to retain and separate using traditional reversed-phase chromatography. molybdenumconsortium.orgchemradar.com Methods using mixed-mode liquid chromatography that can simultaneously analyze very hydrophilic and moderately hydrophobic PFAS are being developed to address this gap. molybdenumconsortium.orgchemradar.com

Non-targeted analysis strategies are crucial for identifying the full range of fluorinated compounds in a sample. One such approach uses precursor ion scanning on a low-resolution triple quadrupole mass spectrometer. By scanning for a common fragment ion, such as C₂F₅⁻ (m/z 119), this method can detect multiple classes of PFAS without needing to know their exact masses beforehand.

Advanced NMR techniques are also being developed to analyze complex mixtures without the need for physical separation. Methods like heteronuclear relaxation-encoded selective TOCSY (het-REST) and heteronuclear SCALPEL (het-SCALPEL) use the properties of 19F nuclei to disentangle overlapping 1H NMR spectra, providing clear structural information for individual components in a mixture.

Furthermore, methods to measure sum parameters, such as Total Organic Fluorine (TOF), provide a more holistic assessment of PFAS contamination. Combustion ion chromatography (CIC) is a powerful technique for measuring total fluorine. Another novel approach is high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS), which can determine total fluorine by detecting the in-situ formation of gallium(I) fluoride (B91410) (GaF) molecules, offering a sensitive and species-unspecific measurement.

Regulatory Science and Chemical Management Frameworks

Evolution of Regulatory Oversight for Per- and Polyfluoroalkyl Sulfonates

Regulatory concern over per- and polyfluoroalkyl sulfonates (PFSAs) began to surface in the early 2000s. cswab.org A pivotal moment was the voluntary phase-out of perfluorooctane (B1214571) sulfonate (PFOS), a key PFSA, by its primary global manufacturer, which prompted swift regulatory action from bodies like the U.S. Environmental Protection Agency (EPA). epa.gov The EPA recognized that the chemical similarities between different PFSA compounds suggested a likelihood of shared health and environmental concerns. epa.gov

Initially, regulatory actions were often responsive, targeting specific well-studied compounds like PFOS and perfluorooctanoic acid (PFOA). In 2002, the Organisation for Economic Co-operation and Development (OECD) released a hazard assessment for PFOS, concluding it was persistent, bioaccumulative, and toxic. nih.gov This spurred further international action, including restrictions under the Stockholm Convention, which Sweden proposed in 2005. oup.com

Over time, the approach has shifted from regulating individual chemicals to addressing PFAS as a broad class. kemi.se This evolution is driven by the sheer number of PFAS compounds (nearly 5,000) and the realization that a substance-by-substance approach is inefficient. jdsupra.com

Key milestones in the evolution of PFSA regulation include:

2002 & 2007: The U.S. EPA used the Toxic Substances Control Act (TSCA) to limit the future manufacture and import of 271 PFSA chemicals. epa.gov

2009: The EPA issued provisional health advisories for PFOA and PFOS in drinking water. jdsupra.com

2016: The EPA significantly lowered its lifetime drinking water health advisory for PFOA and PFOS to 70 parts per trillion (ppt), individually or combined. nih.govjdsupra.com

2019: The EPA released its PFAS Action Plan, outlining a multi-faceted approach including developing maximum contaminant levels for drinking water and designating PFOA and PFOS as hazardous substances. jdsupra.com

2023: The European Chemicals Agency (ECHA) proposed a comprehensive restriction on the manufacture, use, and marketing of all PFAS under the REACH regulation, signaling a move towards class-based regulation. mdpi.com

This timeline demonstrates a clear trend towards more stringent, comprehensive, and proactive oversight of per- and polyfluoroalkyl sulfonates and related PFAS chemicals. mdpi.com

Significant New Use Rules (SNURs) and Chemical Inventory Management

A primary tool for managing PFAS in the United States is the Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA). epa.govpolicycommons.net A SNUR requires manufacturers and importers to notify the EPA at least 90 days before starting or resuming the manufacture or processing of a chemical for a "significant new use." lawbc.com This allows the EPA to evaluate the intended use and, if necessary, prohibit or limit the activity before it occurs. govinfo.gov

The EPA has issued several SNURs covering hundreds of PFAS, including long-chain perfluoroalkyl carboxylate (LCPFAC) and perfluoroalkyl sulfonate chemicals. epa.govsgs.com These rules are critical for preventing the reintroduction of phased-out PFAS or the introduction of new ones without proper risk assessment. epa.gov

Key aspects of SNURs for PFAS include:

Broad Scope: Following the phase-out of PFOS, the EPA issued SNURs to cover a wide range of PFSA chemicals on the U.S. market. epa.gov

Application to Articles: In July 2020, the EPA finalized a SNUR that strengthened regulations by applying them to imported articles containing certain long-chain PFAS as surface coatings and to carpets containing perfluoroalkyl sulfonate chemicals. epa.govsgs.com This was a significant step, as it addressed a major pathway for chemical exposure. lawbc.com

Inactive Substances: In January 2024, the EPA finalized a SNUR for PFAS designated as "inactive" on the TSCA Inventory, preventing their manufacture or processing without EPA review. epa.gov

The management of the TSCA Chemical Substance Inventory is central to this process. By designating substances as active or inactive, the EPA can focus its regulatory resources. The SNUR mechanism ensures that even for chemicals that have not been produced for years, a regulatory review is triggered if a company decides to reintroduce them. epa.gov

Table 1: Selected U.S. EPA Significant New Use Rules (SNURs) for Perfluoroalkyl Sulfonates and Related PFAS

| Date of Final Rule | Federal Register Citation | Subject | Key Provisions |

| March 11, 2002 | 67 FR 11008 | Perfluoroalkyl Sulfonates (PFAS) | Required 90-day notification for manufacturing or importing 13 PFOSH-derived chemicals for any use. govinfo.gov |

| July 27, 2020 | 85 FR 45109 | Long-Chain Perfluoroalkyl Carboxylate (LCPFAC) and Perfluoroalkyl Sulfonate Chemicals | Required notification for new uses of LCPFACs and PFSAs; made exemptions inapplicable for certain imported articles with surface coatings. lawbc.comsgs.com |

| January 2024 | N/A | Inactive PFAS on TSCA Inventory | Prevents the resumption of manufacturing or processing of 329 inactive PFAS without EPA review. epa.gov |

International and National Approaches to Precursor Substance Management

International and national bodies have adopted various strategies to address this issue:

Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS) actively regulates the importation and manufacture of PFAS, including direct and indirect precursors to PFOS and PFOA. industrialchemicals.gov.au Their risk assessments have specifically focused on chemicals that can break down into long-chain PFCAs and PFSAs. industrialchemicals.gov.au

Canada: The Canadian government's risk management approach includes prohibitions on PFOS, PFOA, and long-chain PFCAs, as well as their salts and precursors, under the Prohibition of Certain Toxic Substances Regulations. canada.ca Proposed updates aim to phase out most remaining exemptions for these substances. canada.ca

United States: The EPA's PFOA Stewardship Program, initiated in 2006, successfully engaged major companies to commit to eliminating PFOA and related precursor chemicals from emissions and products. epa.gov Furthermore, SNURs often explicitly include precursors in their scope.

European Union: Within the EU, the REACH regulation and proposals by bodies like the Swedish Chemicals Agency (KEMI) and ECHA aim to regulate PFAS as a group, which inherently includes their precursors. oup.commdpi.com This group approach avoids the difficulty of regulating thousands of individual precursors separately. kemi.se

A key analytical tool in precursor management is the Total Oxidizable Precursor (TOP) Assay . This method estimates the quantity of PFAS precursors in a sample by oxidizing them into stable PFAAs that can then be measured using standard analytical techniques. nih.gov This provides a more complete picture of the potential for PFAS contamination from a given source, such as industrial effluent or firefighting foam. nih.gov However, significant knowledge gaps remain regarding the identity, transformation pathways, and environmental prevalence of many precursor substances. nih.gov

Methodologies for Assessing Environmental Release Potential from Manufactured Articles

Chemicals incorporated into manufactured articles, such as textiles, furniture, or electronics, can be released into the environment throughout the product's life cycle—from use to disposal. canada.caminamataconvention.org Assessing this release potential is a key component of chemical risk assessment under frameworks like TSCA and REACH. nih.govumweltbundesamt.de

Methodologies for this assessment often rely on a combination of modeling and empirical data:

Life Cycle Analysis: The evaluation considers all stages of an article's life, including manufacturing, processing, distribution, consumer or commercial use, and disposal. nih.gov For each stage, potential release pathways to air, water, and soil are identified. canada.ca

Emission Scenario Documents (ESDs): Regulatory bodies like the OECD and U.S. EPA develop ESDs that provide standardized assumptions and data for estimating releases from various industrial processes and product uses. nih.gov These scenarios describe a set of conditions about sources and pathways to quantify emissions. nih.gov

Modeling: When specific data are unavailable, predictive models are used. nih.gov These models can use information about a chemical's physical-chemical properties and the use pattern of the article to estimate release rates. For instance, atmospheric dispersion modeling can estimate the deposition of a substance to soil from air emissions during manufacturing. canada.ca

Consumption and Stock Analysis: Another approach involves using trade and production data to calculate the apparent consumption and in-use stocks of chemicals within articles in a given region. rsc.org This provides a macro-level view of the total mass of a chemical that could potentially be released over time. rsc.org

The assessment of release from articles is complex. The exact chemical composition of many articles is not always known, creating significant data gaps. rsc.org Furthermore, factors like volatilization, which can be influenced by environmental conditions like temperature, add another layer of complexity. minamataconvention.org For PFAS, their use in surface coatings on articles like apparel and carpets is a well-recognized source of environmental release, which is why recent regulations have specifically targeted this exposure route. epa.govsgs.com

Emerging Research Frontiers and Future Perspectives

Investigation of Novel Fluorinated Sulfonate Structures with Reduced Environmental Persistence

The extreme persistence of many fluorinated sulfonates is a primary driver for the investigation of new chemical structures. nih.gov Researchers are exploring modifications to the molecular architecture of these compounds to enhance their degradability without sacrificing performance. The goal is to design molecules that break down into harmless substances after their intended use. This involves introducing specific "weak points" in the chemical structure that are susceptible to environmental degradation processes.

Current research focuses on understanding the relationship between the structure of fluorinated compounds and their persistence. For instance, the length of the perfluoroalkyl chain has been identified as a key factor in the environmental persistence of these substances. Studies are also investigating the potential for introducing ether linkages or other functional groups to create molecules that are more amenable to breaking down in the environment. The development of novel fluorinated compounds with reduced environmental persistence is a critical area of ongoing research.

Development of Sustainable Alternatives for Existing Applications

In response to the environmental and health concerns associated with some fluorinated sulfonates, there is a growing effort to develop sustainable alternatives. For certain applications, fluorine-free alternatives are being explored. For example, in the context of mist suppressants for chrome plating, aminoethanol and alkyl sulfonates have been considered, though they may not yet match the effectiveness of their fluorinated counterparts. enviro.wiki The challenge lies in creating alternatives that offer similar performance characteristics, such as high-level acid resistance and the ability to function in harsh chemical environments, without the associated environmental persistence. unime.it

Interdisciplinary Research on Fluorinated Compound Geochemistry and Environmental Modeling

Understanding the movement and behavior of fluorinated compounds in the environment is crucial for assessing risks and developing effective management strategies. This requires an interdisciplinary approach that combines geochemistry and environmental modeling.

Geochemistry: The study of the geochemical cycle of fluorine compounds helps to understand their sources, distribution, and mobility in aqueous environments. unime.it The solubility and behavior of fluorine-bearing minerals like fluorite and apatite are key factors influencing fluoride (B91410) concentrations in groundwater. unime.it The interaction of fluoride with other ions in groundwater, such as sodium, calcium, and magnesium, can also impact its behavior and potential health effects. researchgate.net

Environmental Modeling: Predictive modeling is becoming an invaluable tool for understanding and managing PFAS contamination. researchgate.net Machine learning models, such as XGBoost and random forest regressors, are being used to predict PFAS concentrations in surface water, helping to identify high-risk areas where monitoring data is limited. kwrwater.nl These models can incorporate a wide range of data, including meteorological, geological, and hydrological characteristics, as well as the presence of other chemical substances. kwrwater.nl

By simulating the fate, transport, and degradation of PFAS, these models can help to:

Bridge gaps in historical monitoring data. kwrwater.nl

Generate hazard maps to prioritize testing and mitigation efforts. kwrwater.nl

Evaluate the effectiveness of different remediation scenarios. researchgate.net

Enhance water quality management strategies. kwrwater.nl

This interdisciplinary research provides the scientific foundation for making informed decisions to protect human health and the environment from the impacts of fluorinated compounds. epa.gov

Table of Compound Names

| EINECS Number | Chemical Name |

| 269-100-1 | 1-Propanesulfonic acid, 2-methyl-, 2-[[1-oxo-3-[(γ-ω-perfluoro-C4-16-alkyl)thio]propyl]amino] derivs., sodium salts europa.eunxp.com |

| 141-43-5 | Aminoethanol enviro.wiki |

| Not Applicable | Perfluorooctane (B1214571) sulfonate (PFOS) cswab.org |

| Not Applicable | Perfluorooctanoic acid (PFOA) cswab.org |

| Not Applicable | Fluorite unime.it |

| Not Applicable | Apatite unime.it |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.